molecular formula C18H15BrN2O2 B1331184 2,4-Bis(benzyloxy)-5-bromopyrimidine CAS No. 41244-53-5

2,4-Bis(benzyloxy)-5-bromopyrimidine

Cat. No.: B1331184
CAS No.: 41244-53-5
M. Wt: 371.2 g/mol
InChI Key: QMPWETJGPVPWGU-UHFFFAOYSA-N
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Description

2,4-Bis(benzyloxy)-5-bromopyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science. This particular compound is characterized by the presence of two benzyloxy groups at the 2 and 4 positions and a bromine atom at the 5 position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(benzyloxy)-5-bromopyrimidine typically involves the alkylation of 2,4-dihydroxypyrimidine with benzyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The bromination at the 5 position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(benzyloxy)-5-bromopyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,4-Bis(benzyloxy)-5-bromopyrimidine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2,4-Bis(benzyloxy)pyrimidine: Lacks the bromine atom at the 5 position.

    2,4-Dihydroxypyrimidine: Lacks the benzyloxy groups and bromine atom.

    5-Bromo-2,4-dihydroxypyrimidine: Lacks the benzyloxy groups.

Uniqueness

2,4-Bis(benzyloxy)-5-bromopyrimidine is unique due to the combination of benzyloxy groups and a bromine atom, which confer specific chemical reactivity and biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, while the benzyloxy groups provide stability and potential for interactions with biological targets.

Properties

IUPAC Name

5-bromo-2,4-bis(phenylmethoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O2/c19-16-11-20-18(23-13-15-9-5-2-6-10-15)21-17(16)22-12-14-7-3-1-4-8-14/h1-11H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPWETJGPVPWGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=NC=C2Br)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90292396
Record name 2,4-bis(benzyloxy)-5-bromopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90292396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41244-53-5
Record name 41244-53-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82264
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-bis(benzyloxy)-5-bromopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90292396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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